4-Bromo-5-ethoxy-2-nitro-N-propylaniline
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Overview
Description
4-Bromo-5-ethoxy-2-nitro-N-propylaniline is an organic compound with the molecular formula C11H15BrN2O3. It is characterized by the presence of a bromine atom, an ethoxy group, a nitro group, and a propylamine group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: A nitro group is introduced to the benzene ring.
Bromination: A bromine atom is added to the benzene ring.
Ethoxylation: An ethoxy group is introduced.
Amination: Finally, a propylamine group is added to the benzene ring.
Chemical Reactions Analysis
4-Bromo-5-ethoxy-2-nitro-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ethoxy group can be hydrolyzed to form a hydroxyl group.
Scientific Research Applications
4-Bromo-5-ethoxy-2-nitro-N-propylaniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and ethoxy group can also participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
4-Bromo-5-ethoxy-2-nitro-N-propylaniline can be compared with similar compounds such as:
4-Bromo-2-nitroaniline: This compound has a similar structure but lacks the ethoxy and propylamine groups.
5-Ethoxy-2-nitroaniline: This compound lacks the bromine and propylamine groups.
2-Nitro-N-propylaniline: This compound lacks the bromine and ethoxy groups.
The presence of the bromine, ethoxy, and propylamine groups in this compound makes it unique and provides it with distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-nitro-N-propylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-5-13-9-7-11(17-4-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIHUDSSRSTMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681506 |
Source
|
Record name | 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-62-0 |
Source
|
Record name | 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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